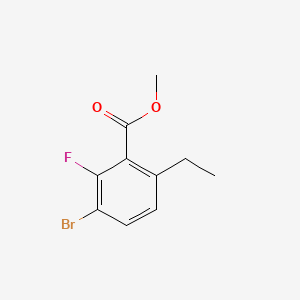

Methyl 3-bromo-6-ethyl-2-fluorobenzoate

説明

特性

分子式 |

C10H10BrFO2 |

|---|---|

分子量 |

261.09 g/mol |

IUPAC名 |

methyl 3-bromo-6-ethyl-2-fluorobenzoate |

InChI |

InChI=1S/C10H10BrFO2/c1-3-6-4-5-7(11)9(12)8(6)10(13)14-2/h4-5H,3H2,1-2H3 |

InChIキー |

HIOPEXLJVKJUKH-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C(=C(C=C1)Br)F)C(=O)OC |

製品の起源 |

United States |

科学的研究の応用

Chemistry: Methyl 3-bromo-6-ethyl-2-fluorobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug design and development. Industry: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which Methyl 3-bromo-6-ethyl-2-fluorobenzoate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

類似化合物との比較

Key Observations:

Substituent Position and Reactivity :

- Bromine at position 3 (meta to the ester group) in the target compound may enhance electrophilic substitution resistance compared to bromine at position 2 or 5 in analogs .

- The ethyl group at position 6 increases steric bulk and lipophilicity relative to methyl or hydrogen in analogs like Methyl 4-bromo-2-fluoro-6-methylbenzoate .

Ester Group Influence :

- Ethyl esters (e.g., Ethyl 2-bromo-6-fluorobenzoate) generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance .

Functional Group Diversity: The cyano (-CN) and trifluoromethyl (-CF₃) groups in Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate significantly alter polarity and electronic effects, making it more reactive in nucleophilic substitutions .

Halogenation Effects :

- The presence of chlorine in Ethyl 2-bromo-3-chloro-6-fluorobenzoate introduces additional steric and electronic challenges for synthetic modifications .

Q & A

Q. What are the key considerations for synthesizing Methyl 3-bromo-6-ethyl-2-fluorobenzoate with high regioselectivity?

Achieving regioselectivity requires careful control of reaction conditions. The bromine and fluorine substituents are ortho/para-directing, while the ethyl group is meta-directing. Use protecting groups (e.g., esterification of the carboxylic acid) to mitigate undesired substitution. Microwave-assisted synthesis or low-temperature protocols may enhance selectivity by stabilizing intermediates. Catalytic systems like palladium or copper can facilitate cross-coupling at specific positions .

Q. How can researchers confirm the molecular structure of Methyl 3-bromo-6-ethyl-2-fluorobenzoate post-synthesis?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze , , and spectra to confirm substituent positions and integration ratios.

- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve atomic positions. The ethyl group may introduce torsional disorder, requiring iterative refinement .

- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS.

Q. What purification techniques are optimal for this compound given its substituents?

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit differences in solubility between the product and halogenated impurities .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of Methyl 3-bromo-6-ethyl-2-fluorobenzoate, and how can they be addressed?

Challenges include:

- Disordered ethyl groups : Apply SHELXL’s PART instruction to model partial occupancy or split positions.

- Anisotropic displacement parameters : Refine using restraints for C–C bond lengths and angles.

- Twinned crystals : Use the TWIN command in SHELX to deconvolute overlapping reflections . Validate the final model with R-factor convergence (<5%) and Hirshfeld surface analysis.

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Steric effects : The ethyl group at position 6 hinders nucleophilic attack at adjacent positions, favoring reactions at the bromine (position 3).

- Electronic effects : Fluorine’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic pathways. Computational modeling (DFT) can predict transition states for Suzuki-Miyaura couplings, optimizing catalyst choice (e.g., Pd(PPh)) and base (KCO) .

Q. How to resolve conflicting spectroscopic data indicating possible tautomerism or dynamic processes?

- Variable-temperature NMR : Monitor peak splitting or coalescence to identify rotameric equilibria (e.g., ester group rotation).

- Dynamic HPLC : Detect enantiomerization if chiral centers form during synthesis.

- Computational simulations : Use Gaussian or ORCA to calculate energy barriers for tautomeric interconversion .

Q. What computational methods are used to predict the biological activity of this benzoate ester?

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The fluorinated aromatic ring may enhance binding via halogen bonds.

- QSAR models : Correlate substituent parameters (Hammett σ, molar refractivity) with activity data from analogs.

- ADMET prediction : Evaluate bioavailability and toxicity using SwissADME or ProTox-II .

Methodological Notes

- Crystallography tools : SHELX (structure solution/refinement) , ORTEP-3 (thermal ellipsoid visualization) .

- Spectroscopy : Deuterated solvents for NMR to avoid signal overlap.

- Synthetic optimization : Design experiments using Design-Expert® software to vary temperature, solvent, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。